molecular formula C19H17ClN2O3S2 B2403544 N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide CAS No. 2034590-20-8

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2403544
CAS RN: 2034590-20-8
M. Wt: 420.93
InChI Key: LQXUPBGZJKYEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been the focus of extensive research due to its potential therapeutic applications.

Mechanism of Action

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide exerts its therapeutic effects by activating the Nrf2-Keap1 pathway, which is involved in the regulation of cellular redox balance and antioxidant defense. N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide binds to Keap1, leading to the release and activation of Nrf2, which translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects, including the induction of phase II detoxification enzymes, inhibition of NF-κB signaling, reduction of oxidative stress, and modulation of cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose a challenge for some researchers.

Future Directions

There are several future directions for the research on N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetics and pharmacodynamics for clinical use.
Conclusion:
In conclusion, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic triterpenoid compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of the Nrf2-Keap1 pathway, leading to the induction of antioxidant and detoxification genes. Despite its advantages for lab experiments, its high cost and limited availability may pose a challenge for some researchers. Nevertheless, there are several future directions for the research on N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, which may lead to the development of novel therapeutic strategies.

Synthesis Methods

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of a base. The synthesis method has been optimized to produce high yields of pure N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-12-6-7-13(10-14(12)20)22-18(24)17(23)21-11-19(25,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUPBGZJKYEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

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